1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one 1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18837065
InChI: InChI=1S/C10H12BrNOS/c1-14-9-2-3-10(12)7(5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3
SMILES:
Molecular Formula: C10H12BrNOS
Molecular Weight: 274.18 g/mol

1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one

CAS No.:

Cat. No.: VC18837065

Molecular Formula: C10H12BrNOS

Molecular Weight: 274.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one -

Specification

Molecular Formula C10H12BrNOS
Molecular Weight 274.18 g/mol
IUPAC Name 1-(2-amino-5-methylsulfanylphenyl)-3-bromopropan-2-one
Standard InChI InChI=1S/C10H12BrNOS/c1-14-9-2-3-10(12)7(5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3
Standard InChI Key FLFINHZHLCPRAU-UHFFFAOYSA-N
Canonical SMILES CSC1=CC(=C(C=C1)N)CC(=O)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one (molecular formula: C₁₀H₁₂BrNOS, molecular weight: 274.18 g/mol) features a phenyl ring substituted at the 2-amino and 5-methylthio positions, with a bromopropanone side chain at the 3-position . The IUPAC name, 1-(2-amino-5-methylsulfanylphenyl)-3-bromopropan-2-one, reflects its systematic arrangement of functional groups.

PropertyValue
Molecular FormulaC₁₀H₁₂BrNOS
Molecular Weight274.18 g/mol
SMILESCSC1=CC(=C(C=C1)N)CC(=O)CBr
InChI KeyFLFINHZHLCPRAU-UHFFFAOYSA-N
PubChem CID166642075

The presence of bromine enhances electrophilic reactivity, while the amino group facilitates hydrogen bonding and interactions with biological targets. The methylthio group contributes to hydrophobic interactions, influencing solubility and membrane permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one typically involves:

  • Alkylation: Introducing the propanone moiety to a 5-(methylthio)-2-aminophenyl precursor.

  • Halogenation: Bromination using agents like N-bromosuccinimide (NBS) or elemental bromine in solvents such as dichloromethane.

Example Reaction Conditions:

  • Precursor: 5-amino-2-(methylthio)acetophenone

  • Brominating Agent: NBS (1.1 equivalents)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield: ~65–75% after purification.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 2.50 (s, SCH₃), δ 6.70–7.20 (aromatic protons), and δ 4.10 (CH₂Br).

    • ¹³C NMR: Signals for carbonyl (C=O, ~205 ppm) and quaternary carbons adjacent to bromine (~55 ppm).

  • Infrared Spectroscopy (IR): Stretching vibrations for C=O (~1700 cm⁻¹) and N–H (~3350 cm⁻¹).

  • Thin-Layer Chromatography (TLC): Rf = 0.45 (ethyl acetate/hexane, 1:3).

Applications and Comparative Analysis

Industrial and Research Applications

ApplicationDescription
Medicinal ChemistryIntermediate for kinase inhibitors and antimicrobial agents.
Organic SynthesisBuilding block for functionalized aromatics via Suzuki-Miyaura coupling.

Structural Analogs

CompoundKey DifferencesBiological Impact
1-(2-Amino-5-chlorophenyl)-3-bromopropan-2-oneChlorine instead of SCH₃Enhanced electrophilicity.
1-(2-Amino-5-methylphenyl)-3-bromopropan-2-oneMethyl instead of SCH₃Reduced hydrophobicity.

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